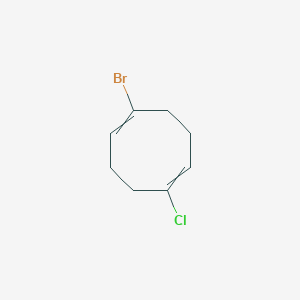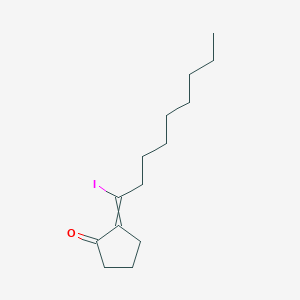![molecular formula C12H15NO B14191600 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol CAS No. 922191-57-9](/img/structure/B14191600.png)
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol is a chemical compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and one double bond, fused to a phenol group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as a halogenated phenol reacts with a tetrahydropyridine derivative under basic conditions. The reaction typically requires a strong base like sodium hydroxide (NaOH) and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be employed to couple a halogenated phenol with a tetrahydropyridine derivative. This method offers high yields and selectivity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for bromination or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Brominated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenolic structure but different functional groups.
2,6-Dimethylphenol: Another phenolic compound with methyl groups attached to the aromatic ring
Uniqueness
2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol is unique due to the presence of the tetrahydropyridine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
922191-57-9 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-[(6S)-6-methyl-2,5-dihydro-1H-pyridin-6-yl]phenol |
InChI |
InChI=1S/C12H15NO/c1-12(8-4-5-9-13-12)10-6-2-3-7-11(10)14/h2-7,13-14H,8-9H2,1H3/t12-/m0/s1 |
Clave InChI |
OORARNWRYVQACW-LBPRGKRZSA-N |
SMILES isomérico |
C[C@]1(CC=CCN1)C2=CC=CC=C2O |
SMILES canónico |
CC1(CC=CCN1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)

![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)

![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
